
4-(4-Chlorophenyl)-2-(cyclopropylamino)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Chlorophenyl)-2-(cyclopropylamino)nicotinonitrile is a useful research compound. Its molecular formula is C15H12ClN3 and its molecular weight is 269.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Analytical Applications
4-(4-Chlorophenyl)-2-(cyclopropylamino)nicotinonitrile and related compounds have been explored in the synthesis of various bioactive and chemically significant derivatives. For instance, derivatives of nicotinonitrile, such as 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile, have been synthesized and evaluated for their antitumor and antimicrobial activities, demonstrating the potential utility of these compounds in medicinal chemistry (El‐Sayed et al., 2011).
Additionally, the compound's structure has facilitated the development of sensors and analytical methods. A notable example is the use of graphene oxide/NiO nanoparticle composites modified with ionic liquids for the selective sensing of 4-chlorophenol, showcasing the compound's utility in environmental monitoring and pollution control (Shabani‐Nooshabadi et al., 2016).
Environmental and Photochemical Studies
The photochemical properties of 4-chloroaniline derivatives, closely related to this compound, have been investigated to understand their behavior under light exposure, which is crucial for environmental degradation studies and the development of photochemical applications (Guizzardi et al., 2001).
Advanced Material Synthesis
Research has also focused on the synthesis of novel materials using related nicotinonitrile derivatives. For example, the synthesis of new 4,6-diaryl-2-(arylthio)nicotinonitrile derivatives in aqueous micellar media highlights the compound's relevance in developing advanced materials with potential applications in various fields, including electronics and catalysis (Heravi & Soufi, 2015).
Luminescent Materials and Sensing Technologies
The development of luminescent materials using platinum(II) complexes of 6-phenyl-2,2‘-bipyridines, which include chlorophenyl groups similar to those in this compound, showcases the potential of these compounds in creating advanced luminescent sensors and devices (Lai et al., 1999).
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-(cyclopropylamino)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3/c16-11-3-1-10(2-4-11)13-7-8-18-15(14(13)9-17)19-12-5-6-12/h1-4,7-8,12H,5-6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLLSKFAZDZDGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=CC(=C2C#N)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-ethoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2545509.png)


![[3-(Cyclopentyloxy)-4-methoxyphenyl]methanamine](/img/structure/B2545513.png)
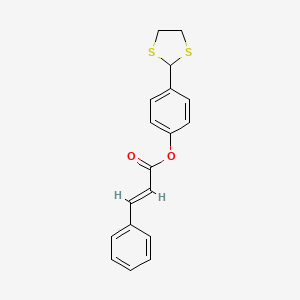
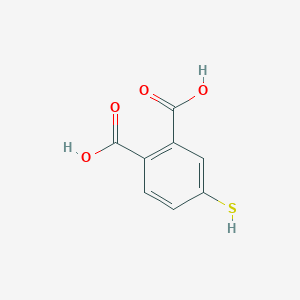
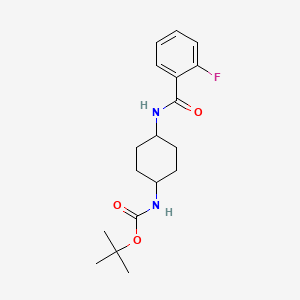
![2-(1-Azabicyclo[2.2.2]octan-3-ylamino)ethanol;dihydrochloride](/img/structure/B2545521.png)
![N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2545522.png)


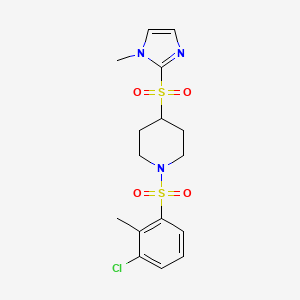
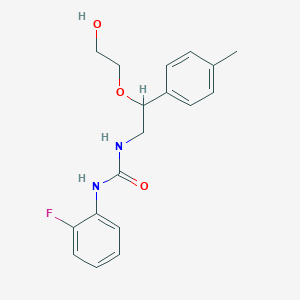
![N-(acenaphtho[1,2-d]thiazol-8-yl)-4-(benzylsulfonyl)butanamide](/img/structure/B2545531.png)
